![molecular formula C13H12N2O5 B14011420 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid CAS No. 1154-45-6](/img/structure/B14011420.png)
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid is a compound that features a phthalimide group linked to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid typically involves the following steps:
Formation of the Phthalimide Derivative: The starting material, phthalic anhydride, reacts with glycine to form N-phthaloylglycine.
Acylation Reaction: N-phthaloylglycine is then acylated with 2-bromoacetyl bromide to form the intermediate compound.
Coupling with Amino Acid: The intermediate is coupled with alanine under basic conditions to yield the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid
- 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid
- 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid
Uniqueness
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid is unique due to its specific structure, which combines a phthalimide group with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1154-45-6 |
|---|---|
Fórmula molecular |
C13H12N2O5 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O5/c1-7(13(19)20)14-10(16)6-15-11(17)8-4-2-3-5-9(8)12(15)18/h2-5,7H,6H2,1H3,(H,14,16)(H,19,20) |
Clave InChI |
JAEGSMAKFFAPOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


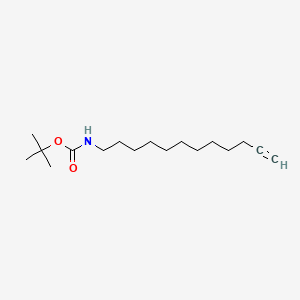
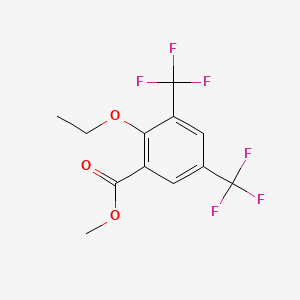
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)

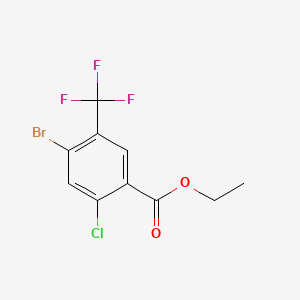
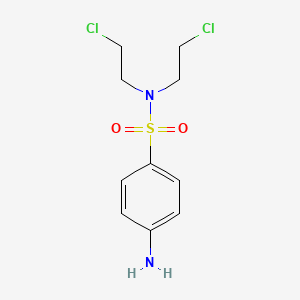
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
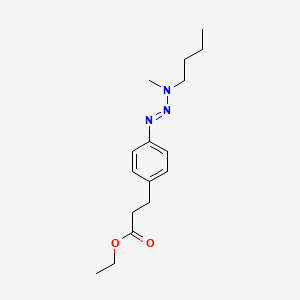
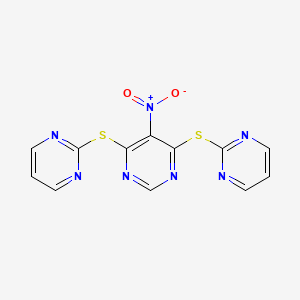
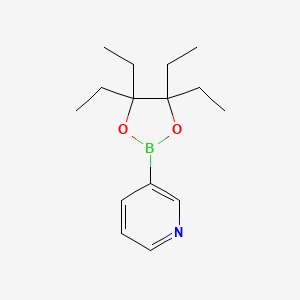
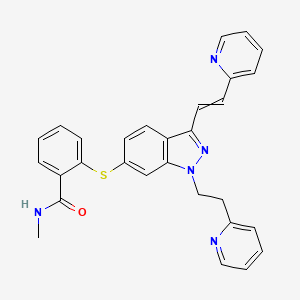
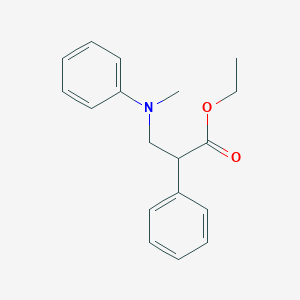
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
